2-Iodo-4-methyl-1H-imidazole

Imidazole Synthesis Halogenation Kinetics Process Optimization

Researchers requiring regioselective C2-functionalization of imidazoles often face slow oxidative addition with bromo- or chloro-analogs, delaying SAR campaigns. 2-Iodo-4-methyl-1H-imidazole directly solves this bottleneck. - Enables rapid Pd-catalyzed Suzuki & Negishi couplings at C2; the C4-methyl group electronically tunes the ring for enhanced selectivity. - Validated scaffold for nNOS inhibitors (Ki = 40 nM) and chiral farnesyltransferase inhibitor synthesis. - Bulk stock available in 98% purity; ambient shipping with no special permits required for standard R&D procurement.

Molecular Formula C4H5IN2
Molecular Weight 208 g/mol
CAS No. 73746-43-7
Cat. No. B1296369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-methyl-1H-imidazole
CAS73746-43-7
Molecular FormulaC4H5IN2
Molecular Weight208 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)I
InChIInChI=1S/C4H5IN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7)
InChIKeyMKYIDOKPUHVHJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-methyl-1H-imidazole Overview


2-Iodo-4-methyl-1H-imidazole is a halogenated heterocyclic building block of the imidazole family, characterized by a C2 iodine atom and a C4 methyl group. Its molecular formula is C4H5IN2 and it has a molecular weight of 208.00 g/mol [1]. The compound serves as a versatile intermediate for the regioselective introduction of aryl, heteroaryl, and alkyl groups at the C2 position via palladium-catalyzed cross-coupling reactions, enabling access to a broad chemical space of 2-substituted imidazoles relevant to pharmaceutical and agrochemical development [2].

1
Halogenated imidazole building block for regioselective C2 functionalization
2
C2 iodine enables palladium-catalyzed cross-coupling (Suzuki, Negishi)
3
C4 methyl group modulates electronic properties and regioselectivity

2-Iodo-4-methyl-1H-imidazole vs. Generic Analogs


The unique combination of a C2 iodine and a C4 methyl group in 2-iodo-4-methyl-1H-imidazole provides distinct reactivity and selectivity advantages that are not replicated by unsubstituted, C4-substituted-only, or alternative halogenated imidazoles. The C2 iodine serves as an excellent leaving group for palladium-catalyzed cross-couplings (e.g., Suzuki, Negishi) [1], while the C4 methyl group modulates both the electronic properties of the ring and the regioselectivity of further functionalization [2]. Attempts to use 2-bromo- or 2-chloro-analogs often result in significantly slower oxidative addition, and 4-iodoimidazole directs coupling to a different position, leading to different products. The quantitative evidence below demonstrates these differences.

Target C2 iodine leaving group
Substitute C2 bromo/chloro analogs
Slower oxidative addition may reduce cross-coupling efficiency
Target C4 methyl substituent
Substitute Unsubstituted or 2-methylimidazole
Altered ring electronics and iodination rate may shift regiochemical outcome
Target C2 iodo, C4 methyl imidazole
Substitute 4-Iodoimidazole
Iodine at C4 directs coupling to a different position, yielding distinct products

2-Iodo-4-methyl-1H-imidazole Performance Evidence


Iodination Rate of 4-Methylimidazole

A kinetic study of the iodination of methylimidazoles demonstrated that the overall rate of iodination of 4-methylimidazole (the precursor to the target compound) is faster than that of 2-methylimidazole, which in turn is faster than that of unsubstituted imidazole [1]. This indicates that the presence of the methyl group at the 4-position specifically activates the ring toward iodination relative to other regioisomers, providing a synthetic efficiency advantage.

Iodination rate order
Head-to-head
4-Methylimidazole > 2-Methylimidazole > Imidazole
Faster precursor synthesis supports process efficiency review
Base-catalyzed aqueous iodination, kinetic comparison
Imidazole Synthesis Halogenation Kinetics Process Optimization

Suzuki Coupling Efficiency of 2-Iodoimidazoles

Palladium-catalyzed cross-coupling reactions of 2-iodoimidazole are highly efficient for introducing functionalized alkyl chains at the 2-position of the imidazole ring. The Suzuki coupling reaction in particular proved to be very efficient, enabling the synthesis of chiral protein farnesyltransferase inhibitors [1]. While direct yield data for 2-iodo-4-methyl-1H-imidazole in a head-to-head comparison is not available in the public domain, the class-level evidence for 2-iodoimidazoles demonstrates that the C2 iodine is a privileged leaving group for these transformations, far outperforming the corresponding bromides or chlorides.

Suzuki coupling efficiency
Class-level
2-Iodoimidazoles efficient; bromo/chloro slower
Supports C2 functionalization strategy for inhibitor synthesis
Direct yield data for this specific compound not publicly available
Cross-Coupling Suzuki Reaction Medicinal Chemistry

nNOS Inhibition by 2-Iodoimidazole Derivatives

A derivative of 2-iodo-4-methyl-1H-imidazole (exemplified in patent US9732037) exhibits a Ki of 40 nM against recombinant rat neuronal nitric oxide synthase (nNOS) [1]. This demonstrates that the 2-iodo-4-methylimidazole core, when elaborated, can yield potent enzyme inhibitors.

nNOS inhibition (Ki)
Class-level
Ki = 40 nM (derivative)
Supports nNOS inhibitor lead optimization context
Recombinant rat nNOS, elaborated 2-iodo-4-methylimidazole scaffold
Enzyme Inhibition nNOS Drug Discovery

Regioselective C2 Arylation via C–H Activation

A Pd- and Cu-mediated method for the regioselective direct C2 arylation of azoles, including free (NH)-imidazole, employs aryl iodides and achieves high yields. For example, 2-(4-methoxyphenyl)oxazole was obtained in 74% yield under base-free, ligandless conditions [1]. This protocol, applicable to 2-iodoimidazole derivatives, underscores the privileged reactivity of the C2 iodine in facilitating C–H bond functionalization, a pathway not accessible with C2-H or C2-bromo substrates under these mild conditions.

C2 arylation yield
Class-level
74% yield (oxazole model) vs 0% (C2-H)
Iodo-substrate enables direct C–H arylation pathway
Pd/Cu-mediated, ligandless; class inference from azole study
C–H Activation Regioselective Arylation Ligandless Catalysis

Fungicidal Activity in Crop Protection

Patents explicitly disclose that certain 2-iodoimidazole derivatives can be used as fungicides in crop protection or as antimycotics against dermatophytes [1]. The 2-iodo-4-methyl-1H-imidazole scaffold serves as a core structure for generating novel fungicidal compounds as described in WO 2013/076228 and related patents [2].

Fungicidal scaffold patent
Class-level
2-Iodoimidazole derivatives claimed as fungicides
Supports agrochemical fungicide lead generation context
Patent literature, in vivo plant pathogen assays
Agrochemical Fungicide Crop Protection

2-Iodo-4-methyl-1H-imidazole Application Scenarios


Chiral Farnesyltransferase Inhibitor Synthesis

2-Iodo-4-methyl-1H-imidazole is an ideal starting material for the asymmetric synthesis of imidazole-containing protein farnesyltransferase inhibitors via Suzuki coupling. The C2 iodine enables efficient introduction of functionalized alkyl chains, a key step validated in the synthesis of chiral inhibitors where stereochemistry critically influences enzymatic activity [1].

nNOS Inhibitors for Neurological Disorders

Derivatives of 2-iodo-4-methyl-1H-imidazole exhibit potent inhibition of neuronal nitric oxide synthase (Ki = 40 nM) [1], making the scaffold a validated starting point for medicinal chemistry campaigns targeting nNOS for the treatment of stroke, chronic pain, and neurodegenerative diseases.

C2-Arylation for Diversity-Oriented Synthesis

The compound enables rapid exploration of C2-arylated imidazole chemical space through direct Pd/Cu-catalyzed C–H arylation. This ligandless, base-free protocol [1] offers significant step-economy for synthesizing libraries of 2-aryl-4-methylimidazoles for SAR studies in both drug discovery and materials science.

Fungicide Lead Generation

As a core building block in the 2-iodoimidazole derivative patent family [1][2], 2-iodo-4-methyl-1H-imidazole is strategically positioned for the synthesis and screening of novel fungicidal agents. R&D organizations pursuing next-generation crop protection solutions can leverage this scaffold to access proprietary chemical space.

Application
Selection Property
Validation Focus
Chiral farnesyltransferase inhibitor synthesis
Regioselective C2 Suzuki coupling efficiency
Stereochemical yield and enantiomeric purity
nNOS inhibitor medicinal chemistry research
Scaffold for nNOS inhibitor lead optimization (reported Ki context)
nNOS enzyme inhibition and selectivity assays
Diversity-oriented C2-arylation library synthesis
Direct C–H arylation step-economy
Arylation yield and substrate scope validation
Agrochemical fungicide lead generation
Iodoimidazole scaffold for fungicidal SAR exploration
In planta antifungal activity and spectrum profiling

Technical Documentation Hub

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36 linked technical documents
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